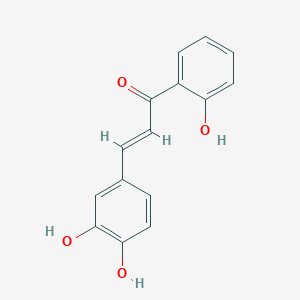

2',3,4-Trihydroxychalcone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6272-43-1 |

|---|---|

Molecular Formula |

C15H12O4 |

Molecular Weight |

256.25 g/mol |

IUPAC Name |

(Z)-3-(3,4-dihydroxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C15H12O4/c16-12-4-2-1-3-11(12)13(17)7-5-10-6-8-14(18)15(19)9-10/h1-9,16,18-19H/b7-5- |

InChI Key |

PSYVAIWGYVDYHN-ALCCZGGFSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)C=CC2=CC(=C(C=C2)O)O)O |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)/C=C\C2=CC(=C(C=C2)O)O)O |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C=CC2=CC(=C(C=C2)O)O)O |

Synonyms |

3-(3,4-Dihydroxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Approaches for 2 ,3,4 Trihydroxychalcone and Its Analogs

Conventional Chemical Synthesis Routes (e.g., Claisen-Schmidt Condensation)

The most established and widely used method for synthesizing chalcones, including 2',3,4-Trihydroxychalcone, is the Claisen-Schmidt condensation. saudijournals.comrjpn.org This reaction involves the base- or acid-catalyzed cross-aldol condensation of an appropriate aromatic aldehyde with an acetophenone (B1666503), followed by dehydration. saudijournals.comglobalresearchonline.net

In a typical base-catalyzed procedure, an acetophenone (e.g., 2,3,4-trihydroxyacetophenone) reacts with an aromatic aldehyde (e.g., benzaldehyde) in the presence of a strong base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) dissolved in an alcoholic solvent such as ethanol (B145695) or methanol. mdpi.com The reaction is often conducted at room temperature or with gentle heating. The base deprotonates the α-carbon of the acetophenone, generating a reactive enolate ion which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, or chalcone (B49325).

Alternatively, the condensation can be catalyzed by acids. saudijournals.com Acid catalysts like sulfuric acid (H₂SO₄), polyphosphoric acid, or Lewis acids such as aluminum chloride (AlCl₃) can be employed. acs.orgnih.gov A significant advantage of acid catalysis is that compounds containing hydroxyl groups can often be reacted directly without the need for prior protection of these functional groups. saudijournals.com

The general scheme for the Claisen-Schmidt condensation is presented below:

Figure 1: General reaction scheme for Claisen-Schmidt condensation.

While reliable, conventional Claisen-Schmidt reactions often require long reaction times, sometimes up to 24 hours, and may necessitate the use of strong, corrosive bases or acids, which can lead to environmental concerns and the formation of side products. globalresearchonline.net

Modern Synthetic Strategies and Yield Optimization

To overcome the limitations of conventional methods, modern synthetic strategies focus on improving efficiency, reducing reaction times, increasing yields, and employing more environmentally friendly conditions. globalresearchonline.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, dramatically accelerating reaction rates. globalresearchonline.net For chalcone synthesis, microwave-assisted Claisen-Schmidt condensation can reduce reaction times from many hours to just a few minutes, while often improving product yields. globalresearchonline.net This technique can be performed with or without a solvent. For instance, various chalcones have been synthesized in 60-120 seconds using 40% sodium hydroxide under microwave irradiation at 160-320 watts. globalresearchonline.net Another green approach utilizes a fly-ash:H₂SO₄ catalyst under microwave conditions, achieving yields of over 70% for certain chalcone derivatives. globalresearchonline.net

Ultrasound-Assisted Synthesis: Sonochemistry, or the use of ultrasound to promote chemical reactions, has also been applied to chalcone synthesis. Ultrasound irradiation can enhance reaction rates in heterogeneous Claisen-Schmidt condensations. nih.gov For example, the synthesis of sappanchalcone (B1681444) derivatives was achieved by treating benzaldehyde (B42025) and acetophenone derivatives with potassium hydroxide in a water bath at 80°C under ultrasonic irradiation for 8 hours. nih.gov

Novel Catalyst Systems: The development of novel and greener catalysts is a key area of modern synthesis.

Potassium Phosphate (K₃PO₄): This low-cost and non-toxic salt has been shown to be an effective catalyst for Claisen-Schmidt condensations at room temperature. Reactions using equimolar amounts of reactants and 15 mol% of K₃PO₄ in ethanol have produced chalcones in good to excellent yields. researchgate.net

Boric Acid and PEG-400: An eco-friendly method utilizes boric acid as a dual acid-base catalyst and polyethylene (B3416737) glycol 400 (PEG-400) as a recyclable, non-toxic solvent. This system, when combined with microwave heating at 80°C for 30 minutes, can produce chalcones with yields as high as 92%. This approach avoids strong bases and hazardous solvents, simplifying the purification process.

The following table provides a comparative analysis of conventional and modern synthetic methods for chalcones.

| Parameter | Conventional Method | Modern Green Method (Microwave/Boric Acid) |

|---|---|---|

| Catalyst | NaOH, KOH | Boric acid |

| Solvent | Ethanol | PEG-400 (recyclable) |

| Temperature | Room Temperature to 40°C | 80°C (microwave) |

| Time | 12–24 hours | 30 minutes |

| Yield | 55–70% | 88–92% |

| Environmental Impact | Moderate (use of strong base, solvent waste) | Low (recyclable solvent, milder catalyst) |

Other modern techniques include coupling reactions like the Suzuki and Heck reactions, which provide alternative routes to the chalcone skeleton, particularly for multi-substituted derivatives. saudijournals.comnih.gov Furthermore, advancements in automated flow synthesis and the application of machine learning algorithms for reaction optimization are poised to further refine the synthesis of complex molecules like this compound. d-nb.infobeilstein-journals.org

Bio-Inspired Synthetic Approaches for Derivatives

Bio-inspired synthesis seeks to mimic nature's efficiency and selectivity in creating complex molecules. mdpi.com This approach is particularly relevant for chalcones, which are biosynthetic precursors to a vast array of flavonoids in plants. mdpi.com Research in this area focuses on both using biological systems for synthesis and drawing inspiration from natural product structures to design novel derivatives. ljmu.ac.uk

Enzymatic Synthesis: A "green" approach to chalcone synthesis involves the use of enzymes as catalysts. This method offers high selectivity under mild reaction conditions. Researchers have successfully employed hydrolases to catalyze the Claisen-Schmidt condensation. For instance, lipase (B570770) from hog pancreas and acylase from Aspergillus melleus have demonstrated the ability to catalyze the condensation between benzaldehyde and acetophenone to form an E-chalcone with high stereoselectivity. While the direct enzymatic synthesis of this compound is not widely reported, the principle has been established. One study noted that while a reaction between propan-2-one and aromatic aldehydes yielded chalcones in the presence of recombinant D-aminoacylase, replacing propan-2-one with acetophenone did not yield a chalcone product under the same conditions, indicating that enzyme and substrate selection are critical. saudijournals.comrjpn.org

Synthesis of Bio-Inspired Derivatives: The diverse biological activities of naturally occurring chalcones have inspired chemists to synthesize a multitude of derivatives. ljmu.ac.uk The structural simplicity of the chalcone framework makes it an ideal scaffold for modification to enhance potency or introduce new functionalities. mdpi.comljmu.ac.uk For example, the natural chalcone 2',6'-dihydroxy-4'-methoxychalcone inspired the synthesis of nitro-analogs with potent antileishmanial activity. acs.org Similarly, observing the properties of natural chalcones like isoliquiritigenin (B1662430) (4,2′,4′-trihydroxychalcone) and butein (B1668091) (3,4,2′,4′-tetrahydroxychalcone) has guided the synthesis of new derivatives with potential anticancer activities. mdpi.com The synthesis of these analogs often employs the same foundational reactions, like the Claisen-Schmidt condensation, but with strategically chosen substituted acetophenones and benzaldehydes to achieve the desired molecular architecture. ljmu.ac.uk This bio-inspired approach allows for the creation of large libraries of chalcone derivatives for biological screening and the development of new therapeutic agents. mdpi.com

Elucidation of Molecular Mechanisms and Diverse Biological Activities of 2 ,3,4 Trihydroxychalcone

Receptor and Protein Modulation

The biological activities of 2',3,4-Trihydroxychalcone are intrinsically linked to its ability to modulate key cellular receptors and proteins. This compound exhibits nuanced interactions, particularly with nuclear receptors, leading to a cascade of downstream effects on gene expression and cellular behavior. Its mechanisms of action distinguish it from classical receptor agonists and antagonists, highlighting a sophisticated mode of molecular intervention.

Estrogen Receptor Alpha (ERα) Modulatory Mechanisms

This compound has been identified as a significant modulator of Estrogen Receptor Alpha (ERα), a key protein in hormone signaling. Unlike typical selective estrogen receptor modulators (SERMs), this chalcone (B49325) does not appear to function as a direct agonist or antagonist. Instead, it acts as a "reprogramming" compound, altering the receptor's activity and its subsequent regulation of genes without competing with the natural ligand, 17β-estradiol (E2), for its binding site. This unique mechanism suggests that this compound could represent a novel class of ERα modulators.

Research demonstrates that this compound, when combined with E2, produces a synergistic activation of ERα on both reporter genes and endogenous genes in human U2OS osteosarcoma cells. nih.gov In one study, microarray analysis identified 824 genes that were regulated only when cells were treated with both this compound and E2 simultaneously. nih.gov These genes, termed "reprogrammed genes," were not affected by either compound alone, indicating a unique transcriptional profile induced by the co-liganded receptor. This reprogramming effect highlights the compound's ability to fundamentally alter the genomic action of ERα in the presence of its natural ligand. nih.gov

Table 1: Gene Regulation by this compound in U2OS-ERα Cells

| Treatment | Regulated Genes | Key Finding |

|---|---|---|

| Estradiol (B170435) (E2) alone | Baseline E2-responsive genes | Standard estrogenic activity |

| This compound alone | Relatively inactive | No significant agonist or antagonist activity on its own |

The modulatory action of this compound results in cell-type-specific outcomes. While it acts as a coagonist with E2 on gene expression in bone-derived U2OS cells, it exhibits a contrasting effect in breast cancer cells. In MCF-7 breast cancer cells, this compound blocks the proliferative effects of E2. nih.gov This antiproliferative mechanism is achieved by preventing the E2-induced activation of the MAPK pathway and inhibiting the transcription of c-MYC, a key gene in cell proliferation. nih.gov This differential activity—promoting ERα action in one cell type while inhibiting its proliferative effects in another—underscores its potential as a sophisticated modulator.

The modulatory effects of this compound appear to be highly specific to estrogen receptors. Studies have shown that the synergistic activation observed with E2 is specific for ERα and ERβ. dntb.gov.ua The compound did not demonstrate activity on other related nuclear receptors, including the glucocorticoid, mineralocorticoid, and progesterone-B receptors. dntb.gov.ua Furthermore, it did not alter the activity of the xenobiotic receptors PXR and CAR1. dntb.gov.ua This specificity suggests that its biological effects are precisely targeted through the estrogen receptor pathway, minimizing off-target interactions with other steroid hormone signaling systems.

Table 2: Specificity of this compound Across Nuclear Receptors

| Receptor | Activity Observed with this compound |

|---|---|

| Estrogen Receptor Alpha (ERα) | Synergistic modulation with E2 |

| Estrogen Receptor Beta (ERβ) | Synergistic modulation with E2 |

| Glucocorticoid Receptor | No activity |

| Mineralocorticoid Receptor | No activity |

| Progesterone Receptor-B | No activity |

| Pregnane (B1235032) X Receptor (PXR) | No activity |

Differential Effects on E2-Induced Cellular Processes

Retinoid-Related Orphan Receptor Gamma T (RORγt) Inhibition

While various chalcones are studied for their interaction with a range of protein targets, the inhibition of Retinoid-Related Orphan Receptor Gamma T (RORγt) is a notable activity within this compound class. RORγt is a crucial transcription factor for the differentiation of pro-inflammatory Th17 cells. nih.govmdpi.com However, current research primarily attributes potent RORγt inhibition to a different isomer, 2,2',4'-Trihydroxychalcone , not this compound. mdpi.com

Scientific studies have identified 2,2',4'-Trihydroxychalcone as a compound that binds directly to the ligand binding domain (LBD) of RORγt, thereby inhibiting its transcriptional activity. nih.govmdpi.com This interaction effectively suppresses Th17 cell differentiation. mdpi.com In contrast, the available scientific literature does not currently document a similar direct inhibitory interaction between this compound and the RORγt ligand binding domain. The distinct biological activities of these isomers underscore the critical role that the specific placement of hydroxyl groups on the chalcone scaffold plays in determining their molecular targets.

Suppression of Transcriptional Activation

This compound demonstrates anti-inflammatory potential through the suppression of transcriptional activation. A key target in this process is the nuclear factor-kappa B (NF-κB) transcription factor. scispace.com In many cell types, NF-κB complexes are kept in an inactive state in the cytosol by an inhibitor of κB protein (IκB). researchgate.net Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, which allows NF-κB to move into the nucleus and activate the transcription of numerous target genes. researchgate.net Certain chalcones have been found to suppress NF-κB activation by preventing the degradation of IκBα, thereby inhibiting the nuclear translocation of NF-κB subunits and blocking its gene transcription capabilities. nih.gov This mechanism is a critical component of the anti-inflammatory effects observed with various chalcone compounds. nih.govtandfonline.com

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway Activation

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway is instrumental in protecting cells against oxidative stress. uniroma1.it Chalcones, as a class of compounds, are recognized as activators of this crucial pathway. uniroma1.it Under normal conditions, Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates Nrf2's degradation. uniroma1.itmdpi.com The activation of the Nrf2 pathway involves the dissociation of the Nrf2-Keap1 complex. uniroma1.it This allows Nrf2 to translocate into the nucleus, where it can initiate the transcription of protective genes. uniroma1.itnih.gov This activation is a key mechanism behind the cytoprotective effects of many natural and synthetic chalcones. uniroma1.it

Induction of Antioxidant Response Element (ARE)-Driven Genes

Once in the nucleus, Nrf2 binds to a specific DNA sequence known as the Antioxidant Response Element (ARE). mdpi.comnih.gov This binding event drives the transcription of a wide array of genes that are vital for cellular defense. nih.govnih.gov These ARE-driven genes encode for phase II detoxification enzymes, antioxidant proteins like heme oxygenase-1 (HO-1), and proteins involved in glutathione (B108866) homeostasis. mdpi.comnih.govmdpi.com The induction of HO-1 is a well-documented consequence of Nrf2 activation and is considered a primary antioxidant and anti-inflammatory enzyme. nih.govfrontiersin.orgencyclopedia.pub The ability of chalcones to induce HO-1 expression is a significant part of their cellular defense strategy against stressful events. nih.gov This orchestrated gene expression program, initiated by Nrf2 at the ARE, is fundamental to maintaining cellular redox homeostasis. mdpi.comnih.gov

Cellular Homeostasis and Phenotypic Effects

Regulation of Cellular Proliferation

This compound has been shown to inhibit the proliferation of cancer cells. nih.govresearchgate.net Specifically, in studies involving MCF-7 human breast cancer cells, this compound effectively blocked cell proliferation. nih.govresearchgate.netnih.govescholarship.org This anti-proliferative effect contributes to its potential as a subject of interest in cancer research. Other chalcone derivatives have also demonstrated potent antiproliferative activity against a variety of human cancer cell lines, including MCF-7, with IC₅₀ values indicating high efficacy. waocp.orgnih.gov

The anti-proliferative action of this compound is linked to its influence on key signaling pathways that control cell growth. Research has shown that it can block the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway. nih.govresearchgate.netresearchgate.netnih.gov The MAPK pathway is a critical signaling cascade that, when activated, promotes cell proliferation. nih.gov Furthermore, this compound prevents the transcription of c-MYC, a potent oncogene that is a downstream target of the MAPK pathway and a crucial regulator of cell proliferation. nih.govresearchgate.netresearchgate.netnih.gov By inhibiting both the MAPK pathway and c-MYC transcription, this compound disrupts essential processes required for cancer cell growth. nih.govresearchgate.net

Detailed Research Findings

| Category | Subject | Detailed Finding | Cell Line(s) |

| Cellular Proliferation | Inhibition of Cancer Cell Growth | This compound blocked the proliferation of breast cancer cells. nih.govescholarship.org | MCF-7 |

| Molecular Mechanism | MAPK Pathway | The compound prevented the activation of the MAPK signaling pathway. nih.govresearchgate.netnih.gov | MCF-7 |

| Molecular Mechanism | Gene Transcription | The compound inhibited the transcription of the c-MYC oncogene. nih.govresearchgate.netnih.gov | MCF-7 |

Inhibition of Cancer Cell Proliferation (e.g., MCF-7 cells)

Mechanisms of Programmed Cell Death Induction (Apoptosis)

This compound has been demonstrated to induce apoptosis, or programmed cell death, through the modulation of key regulatory proteins. Mechanistic studies indicate that its pro-apoptotic effects are mediated by the activation of caspases, a family of proteases essential for the execution phase of apoptosis.

While direct studies on this compound are specific, related chalcone compounds provide further insight into the potential mechanisms. For instance, the structurally similar 2,2′,4′-trihydroxychalcone has been shown to induce apoptosis in human lung cancer cells (A549) by increasing the expression of pro-apoptotic proteins such as Bax, cleaved poly (ADP-ribose) polymerase (PARP), and caspase-3. nih.govresearchgate.net Concurrently, it decreases the levels of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net This shift in the Bax/Bcl-2 ratio is a critical event that leads to the activation of the mitochondrial apoptotic pathway. nih.govresearchgate.netbenthamscience.com

Another related compound, 2',4'-dihydroxy-3,4-methylenedioxychalcone, has been observed to induce apoptosis in Ehrlich Ascites Carcinoma (EAC) cells. benthamscience.com This induction is associated with an upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, alongside a downregulation of the anti-apoptotic protein Bcl-2. benthamscience.com Similarly, xanthohumol, a prenylated chalcone, induces apoptosis in prostate cancer cells by inhibiting pro-survival signaling pathways involving Akt, NF-κB, and mTOR, and downregulating the anti-apoptotic proteins Bcl-2 and survivin. iiarjournals.org These findings suggest that chalcones, as a class of compounds, can trigger apoptosis through multiple, interconnected pathways.

Cell Cycle Progression Modulation

This compound has been found to modulate cell cycle progression, particularly in cancer cells. In MCF-7 breast cancer cells, this compound has been shown to block the transition from the G1 to the S phase of the cell cycle that is typically induced by estradiol. escholarship.orgresearchgate.net This inhibitory action on cell cycle progression is a key aspect of its anti-proliferative effects. escholarship.orgnih.gov

The mechanism behind this cell cycle arrest involves the inhibition of estradiol-induced activation of the MAPK pathway, a critical signaling cascade for cell proliferation. nih.gov While this compound can act synergistically with estradiol to regulate certain genes, it specifically prevents the proliferative signals that would normally push the cells into the DNA synthesis (S) phase. escholarship.orgnih.gov This selective modulation of estrogen receptor alpha (ERα) activity, without directly competing with estradiol for its binding site, highlights a unique "reprogramming" mechanism. researchgate.netnih.gov

Table 1: Effects of this compound on Cell Cycle and Apoptosis

| Biological Process | Cell Line | Key Findings | References |

|---|---|---|---|

| Apoptosis | General | Induces apoptosis through caspase activation. | |

| A549 (Lung Cancer) | Upregulates Bax, cleaved PARP, caspase-3; downregulates Bcl-2 (inferred from 2,2′,4′-trihydroxychalcone). | nih.govresearchgate.net | |

| EAC | Upregulates p53, Bax; downregulates Bcl-2 (inferred from 2',4'-dihydroxy-3,4-methylenedioxychalcone). | benthamscience.com | |

| Cell Cycle | MCF-7 (Breast Cancer) | Blocks estradiol-induced G1 to S phase transition. | escholarship.orgresearchgate.net |

| MCF-7 (Breast Cancer) | Inhibits estradiol-induced activation of the MAPK pathway. | nih.gov |

Enzymatic Activity Regulation

Tyrosinase Enzyme Inhibition

Chalcones, as a chemical class, are recognized for their potential to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis. researchgate.net The inhibitory activity of these compounds is significantly influenced by the number and position of hydroxyl (-OH) groups on their aromatic rings. researchgate.netderpharmachemica.com

The position of hydroxyl groups on the chalcone scaffold is a critical determinant of tyrosinase inhibitory potency. researchgate.net Research has shown that hydroxylation on the B-ring of the chalcone structure contributes more significantly to inhibition than hydroxylation on the A-ring. researchgate.net Specifically, the presence of a 4-hydroxyl group on the B-ring is considered a major factor for effective inhibition, as it creates a structural resemblance to L-tyrosine, the natural substrate of tyrosinase. researchgate.netnih.gov

Furthermore, a 2,4-dihydroxyphenyl moiety, also known as a 4-resorcinol group, is considered essential for potent tyrosinase inhibition. researchgate.netnih.gov This configuration is believed to enhance the chelating properties of the compound with the copper ions present in the active site of the tyrosinase enzyme. researchgate.net While the number of hydroxyl groups can play a role, their specific placement, particularly the 4-hydroxyl and the 2,4-dihydroxy pattern on the B-ring, is of greater importance for strong inhibitory activity. researchgate.netderpharmachemica.com

Modulation of Digestive Enzymes (Lipase, α-Amylase, Sucrase)

While specific studies on the direct effects of this compound on digestive enzymes are limited, research on the closely related isomer, 2,4,4'-trihydroxychalcone (B600757), provides valuable insights. This compound has demonstrated the ability to inhibit key digestive enzymes involved in the metabolism of fats and carbohydrates, including lipase (B570770), α-amylase, and sucrase. slovetres.siresearchgate.net The inhibition of these enzymes is a proposed mechanism for managing conditions related to nutrient overabsorption. mdpi.com

Studies have shown that various polyphenolic compounds can interact with and inhibit digestive enzymes through non-covalent interactions, often leading to non-competitive inhibition. mdpi.com For instance, licochalcone A, another chalcone derivative, has been identified as a lipase inhibitor. slovetres.si The inhibition of these enzymes can reduce the breakdown and subsequent absorption of dietary fats and sugars. mdpi.com While direct data for this compound is not available, the findings for structurally similar chalcones suggest a potential for this compound to also modulate the activity of digestive enzymes. slovetres.siresearchgate.netnih.gov

Table 2: Enzymatic Inhibition by Trihydroxychalcones and Related Compounds

| Enzyme | Compound | Key Findings | References |

|---|---|---|---|

| Tyrosinase | Chalcones (general) | Inhibition is dependent on the position of hydroxyl groups, with the 4-hydroxyl group on the B-ring being crucial. | researchgate.netderpharmachemica.com |

| Lipase | 2,4,4'-Trihydroxychalcone | Exhibits inhibitory activity. | slovetres.siresearchgate.net |

| α-Amylase | 2,4,4'-Trihydroxychalcone | Exhibits inhibitory activity. | slovetres.siresearchgate.net |

| Sucrase | 2,4,4'-Trihydroxychalcone | Exhibits inhibitory activity. | slovetres.siresearchgate.netresearchgate.net |

Antioxidant and Anti-inflammatory Profiles

This compound is recognized for its antioxidant and anti-inflammatory properties, which are attributed to its specific chemical structure. ontosight.ai The presence of multiple hydroxyl groups allows the compound to act as a free radical scavenger, thereby reducing oxidative stress and preventing cellular damage.

The anti-inflammatory effects of this compound have been demonstrated through its ability to inhibit the production of pro-inflammatory mediators. For example, it has been shown to reduce the release of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In studies using RAW264.7 macrophages stimulated with lipopolysaccharides (LPS), this compound significantly reduced the levels of TNF-α and IL-6.

Furthermore, related chalcones have also been shown to possess potent anti-inflammatory and antioxidant activities. For instance, 2,2′,5′-trihydroxychalcone has been found to inhibit the secretion of TNF-α and IL-6 in primary rat microglia and to suppress the expression of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory process. nih.gov The 3,4-dihydroxy substitution pattern on the B-ring of chalcones has been identified as being particularly effective for high antioxidant activity. mdpi.com These findings underscore the potential of this compound and related compounds to mitigate oxidative and inflammatory damage.

Table 3: Antioxidant and Anti-inflammatory Activities of this compound

| Activity | Model/Cell Line | Key Findings | References |

|---|---|---|---|

| Antioxidant | General | Scavenges free radicals, reducing oxidative stress. | |

| Anti-inflammatory | RAW264.7 Macrophages | Reduces LPS-induced production of TNF-α and IL-6. | |

| BV2 Microglial Cells | Inhibits release of inflammatory cytokines and nitric oxide (inferred from related chalcones). |

Free Radical Scavenging Capacity and Oxidative Stress Reduction

This compound has demonstrated significant antioxidant properties, which are largely attributed to its molecular structure. ontosight.aibiosynth.com The presence of multiple hydroxyl groups on its aromatic rings enhances its ability to scavenge free radicals, thereby mitigating cellular damage caused by oxidative stress. biosynth.combiosynth.comcymitquimica.com

The primary mechanism of its antioxidant action involves the donation of electrons to neutralize free radicals. biosynth.comcymitquimica.com This capacity is crucial in protecting biological systems from the detrimental effects of reactive oxygen species (ROS). biosynth.com Research has shown that chalcones, in general, are effective antioxidants, and the specific hydroxylation pattern of this compound contributes to this reactivity. biosynth.comcymitquimica.comnih.gov

Studies on related trihydroxychalcone isomers have provided further insights into the structure-activity relationship. For instance, 2,4,4'-trihydroxychalcone has been shown to possess potent antioxidant activity in various in vitro assays, including 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and ferrous ion chelating assays. researchgate.net While direct comparative data for this compound is limited in the provided context, the general principles of chalcone antioxidant activity suggest that the hydroxyl groups on the B-ring are critical for this function. The antioxidant efficacy of these compounds is vital for protecting cells from oxidative damage, a key factor in many pathological conditions. biosynth.com

In various experimental models, chalcone derivatives have been shown to reduce oxidative stress. nih.gov For example, Licochalcone D, a trihydroxychalcone derivative, was found to decrease ROS production and apoptotic cell death under oxidative stress conditions. nih.gov This protective effect underscores the therapeutic potential of chalcones in conditions associated with oxidative stress. biosynth.com

Table 1: Antioxidant Activity of a Related Trihydroxychalcone

| Assay | Concentration (µg/ml) | Activity | Reference |

| DPPH Radical Scavenging | 100, 300, 500 | Demonstrated | researchgate.net |

| Ferrous Ion Chelating | 100, 300, 500 | Demonstrated | researchgate.net |

| Reducing Power | 100, 300, 500 | Demonstrated | researchgate.net |

This table presents data for 2,4,4'-trihydroxychalcone as an illustrative example of the antioxidant potential within this compound class.

Inhibition of Inflammatory Pathways and Cytokine Secretion

This compound exhibits notable anti-inflammatory properties by modulating key inflammatory pathways and reducing the secretion of pro-inflammatory cytokines. ontosight.ai This activity is central to its potential therapeutic applications in inflammatory diseases.

Research has shown that this compound can suppress the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cell lines stimulated with lipopolysaccharides (LPS). This inhibition is a result of its ability to downregulate inflammatory pathways. In some studies, significant reductions in TNF-α and IL-6 levels were observed at very low concentrations.

The anti-inflammatory effects of chalcones are often mediated through the inhibition of key signaling pathways like the nuclear factor-kappa B (NF-κB) pathway. nih.gov NF-κB is a critical regulator of the inflammatory response, and its inhibition can lead to a decrease in the production of various inflammatory mediators. nih.gov Furthermore, some chalcones have been found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that play a significant role in inflammation.

For instance, studies on other trihydroxychalcone derivatives have demonstrated their ability to significantly inhibit the release of inflammatory factors. 2,2′,4′-trihydroxychalcone was shown to inhibit the release of IL-17, interferon-gamma (IFN-γ), and TNF-α in a mouse model of colitis. mdpi.com It also suppressed the expression of several inflammation-related genes, including IL-1β, IL-6, and IL-23. mdpi.com Another related compound, 4,5,4'-Trihydroxychalcone, showed strong immunosuppressive activity by inhibiting the release of IL-1β. nih.gov These findings highlight the potential of the trihydroxychalcone scaffold to modulate a wide range of inflammatory responses.

The mechanism often involves the downregulation of pro-inflammatory gene expression. mdpi.com The presence of hydroxyl groups on the chalcone structure is believed to be important for these anti-inflammatory activities. mdpi.com

Table 2: Inhibitory Effects of Related Trihydroxychalcones on Cytokine Release

| Compound | Cytokine Inhibited | Model System | Reference |

| 2,2′,4′-Trihydroxychalcone | IL-17, IFN-γ, TNF-α | Mouse Colonic Tissue | mdpi.com |

| 4,5,4'-Trihydroxychalcone | IL-1β | Monocytes | nih.gov |

| 2',3',4'-Trihydroxychalcone | TNF-α, IL-6 | RAW264.7 Macrophages |

Structure Activity Relationship Sar Investigations of 2 ,3,4 Trihydroxychalcone and Its Analogs

Correlating Hydroxyl Group Position and Number with Biological Efficacy

The biological activity of chalcones is significantly influenced by the number and position of hydroxyl (-OH) groups on their aromatic rings. scielo.brmdpi.com In the case of 2',3,4-Trihydroxychalcone, the specific arrangement of three hydroxyl groups on the B-ring is a critical determinant of its biological effects.

Studies comparing various trihydroxychalcone isomers have revealed that the placement of these hydroxyl groups dramatically alters their biological profiles. For instance, the presence of hydroxyl groups on the A-ring, such as in 2',4,4'-Trihydroxychalcone (also known as isoliquiritigenin), has been shown to enhance antioxidant and inhibitory activity against certain enzymes. Research has indicated that for chalcones with one or two hydroxyl groups on the B-ring, the antioxidant activity follows the order of 2-OH < 3-OH << 4-OH << 3,4-di-OH. mdpi.com This highlights the superior antioxidant potential of a 3,4-dihydroxylated pattern on the B-ring. mdpi.com

Further investigations into the bacteriostatic activity of synthetic trihydroxylated chalcones against Staphylococcus aureus have provided additional insights. A comparison of 2',4',2-trihydroxychalcone, 2',4',3-trihydroxychalcone, and 2',4',4-trihydroxychalcone demonstrated that the introduction of a third hydroxyl group to the B-ring of 2',4'-dihydroxychalcone (B613834) generally increases bioactivity. scielo.br The intensity of this effect, however, is dependent on the position of the new hydroxyl group. scielo.br The study reported the following sequence of minimal inhibitory concentrations (MIC): MIC 2',4',3-(OH)3 > MIC 2',4'-(OH)2 > MIC 2',4',4-(OH)3 >> MIC 2',4',2-(OH)3. scielo.br

In the context of estrogen receptor (ER) modulation, the 2' and 4' hydroxyl groups of this compound have been identified as important for its synergistic effect with 17β-estradiol. nih.gov This was determined by comparing its activity with analogs such as 4,2'-dihydroxychalcone and 2',4'-dihydroxychalcone. nih.gov

| Compound | Hydroxyl Group Positions | Observed Biological Activity/Finding | Reference |

|---|---|---|---|

| This compound | 2', 3', 4' | The 2' and 4' hydroxyl groups are important for synergistic effects with 17β-estradiol. | nih.gov |

| Isoliquiritigenin (B1662430) (2',4,4'-Trihydroxychalcone) | 2', 4, 4' | Enhanced antioxidant and CYP1A inhibitory activity. | |

| 2',4',2-Trihydroxychalcone | 2', 4', 2 | Showed bacteriostatic activity against S. aureus. | scielo.br |

| 2',4',3-Trihydroxychalcone | 2', 4', 3 | Demonstrated the highest bacteriostatic activity against S. aureus in a comparative study. | scielo.br |

| 2',4',4-Trihydroxychalcone | 2', 4', 4 | Exhibited significant bacteriostatic activity against S. aureus. Was also found to be the most active in terms of antioxidant and anti-butyrylcholinesterase activity in another study. | scielo.brmdpi.comresearchgate.net |

| Butein (B1668091) (3,4,2',4'-Tetrahydroxychalcone) | 3, 4, 2', 4' | Suppresses NF-κB activity. | nih.gov |

Rational Design Principles for Enhanced Bioactivity

The insights gained from SAR studies provide a foundation for the rational design of novel chalcone derivatives with improved biological activity. gardp.org The goal of rational design is to make targeted chemical modifications to a lead compound, like this compound, to enhance its desired properties. gardp.org

One key principle is the strategic placement of hydroxyl and methoxy (B1213986) groups. nih.gov For example, the presence of hydroxyl groups on both the A and B rings of the flavanone (B1672756) scaffold (a related class of compounds) is crucial for the inhibition of acetylcholinesterase (AChE) activity. mdpi.com Furthermore, the relative position of hydroxyl and methoxy groups can be more critical than the sheer number of hydroxyl groups for certain activities. mdpi.com

The synthesis of various chalcone derivatives allows for a systematic exploration of how different substituents impact bioactivity. For instance, the synthesis of a series of 2,4-diarylpyrano[3,2-c]chromen-5(4H)-ones for evaluation as antiproliferative agents exemplifies this approach. researchgate.net By creating a library of related compounds, researchers can identify the specific structural features that lead to the most potent effects.

Another design strategy involves creating hybrid molecules. For example, aminoalkyl-substituted 3,4,4'-trihydroxychalcones have been designed as compounds with both antioxidant and anticancer properties. mdpi.com This approach aims to combine the beneficial features of different chemical moieties into a single molecule. The development of benzyloxychalcone hybrids as potential acetylcholinesterase inhibitors further illustrates the application of rational design to create novel therapeutic agents. researchgate.net

Computational Approaches in SAR Elucidation (e.g., Molecular Docking, Virtual Screening)

In recent years, computational methods have become indispensable tools in the field of drug discovery and SAR elucidation. acs.org Techniques like molecular docking and virtual screening allow researchers to predict and analyze the interactions between a ligand, such as this compound, and its biological target at a molecular level. jddtonline.info

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. jddtonline.info For instance, molecular docking studies have been used to investigate the binding of chalcone derivatives to the estrogen receptor α (ERα). researchgate.net In one study, a virtual screening of 2',3',4-trihydroxychalcone showed that it acted as an estrogen receptor ligand that could modulate the activity of 17β-estradiol. ljmu.ac.uk Another study identified 2,2′,4′-trihydroxychalcone as a potential inhibitor of the RORγt protein through structure-based virtual screening. mdpi.com Docking analysis revealed that this chalcone could form hydrogen bonds and hydrophobic interactions within the protein's binding pocket. mdpi.com

Virtual screening is a computational method used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. researchgate.net This approach was used to screen a database of natural compounds to find potential inhibitors of the RORγt protein, which led to the identification of 2,2′,4′-trihydroxychalcone. mdpi.com

These computational approaches not only help in understanding the SAR of existing compounds but also guide the rational design of new, more potent analogs. researchgate.netd-nb.info For example, after identifying a promising chalcone derivative through docking, fragment optimization can be performed to further improve its binding affinity. d-nb.info Molecular dynamics simulations can then be used to analyze the stability of the ligand-receptor complex. researchgate.net

| Computational Method | Target Protein/System | Chalcone Studied | Key Finding | Reference |

|---|---|---|---|---|

| Virtual Screening | Estrogen Receptor | 2',3',4'-Trihydroxychalcone | Identified as an estrogen receptor ligand that modulates 17β-estradiol activity. | ljmu.ac.uk |

| Structure-Based Virtual Screening & Molecular Docking | RORγt | 2,2′,4′-Trihydroxychalcone | Identified as a potential inhibitor, forming key interactions in the binding pocket. | mdpi.com |

| Molecular Docking | Estrogen Receptor α (ERα) | 2′,4′-dihydroxy-6-methoxy-3,5-dimethylchalcone | Established its interaction with ERα. | ljmu.ac.uk |

| Molecular Docking | BACE-1 | 2,2′,4′-Trihydroxychalcone | Showed specific non-competitive inhibitory activity. | nih.gov |

| Molecular Docking | Outer membrane protein A (OmpA) of Acinetobacter baumannii | Isobavachalcone | Demonstrated the highest binding affinity among tested chalcones. | d-nb.info |

Preclinical Assessment and Experimental Models of 2 ,3,4 Trihydroxychalcone

In Vitro Cell-Based Assay Systems

In vitro cell-based assays are fundamental in the preclinical assessment of new compounds, providing initial insights into their molecular interactions and cellular effects. For 2',3,4-Trihydroxychalcone, these assays have been crucial in identifying its role as a modulator of estrogen receptor (ER) signaling. nih.govresearchgate.netescholarship.org

Reporter Gene Assays

Reporter gene assays have been instrumental in characterizing the modulatory effects of this compound on nuclear receptor activity. In studies using human U2OS osteosarcoma cells co-transfected with estrogen receptor alpha (ERα) and a luciferase reporter gene driven by an estrogen response element (ERE), this compound itself did not show estrogenic activity. escholarship.org However, when combined with estradiol (B170435) (E2), it produced a synergistic activation of the reporter gene. nih.govescholarship.org This synergistic effect was observed across all tested concentrations of E2, including saturating levels, indicating a mechanism distinct from a simple agonistic or antagonistic action. nih.govescholarship.org This suggests that this compound acts as a coagonist or a "reprogramming" compound that alters ERα's activity in the presence of its natural ligand. nih.govresearchgate.net

Further investigations into potential off-target effects revealed that this compound did not activate other nuclear receptors, such as the pregnane (B1235032) X receptor (PXR) or the constitutive androstane (B1237026) receptor (CAR), providing early evidence of its specificity for ERs. nih.govescholarship.org

Gene Expression Profiling (Microarray, qRT-PCR)

To understand the global impact of this compound on gene regulation, researchers have utilized gene expression profiling techniques. Microarray analysis performed in U2OS-ERα cells revealed that while estradiol alone regulated 756 genes and this compound alone regulated only 31, the combination of the two regulated a unique set of 824 genes. nih.gov These genes were termed "reprogrammed genes" because their regulation was dependent on the simultaneous presence of both compounds. nih.govresearchgate.net

Quantitative real-time polymerase chain reaction (qRT-PCR) has been used to validate these microarray findings and to examine the expression of specific endogenous genes. nih.govresearchgate.netresearchgate.net For instance, the expression of estradiol and SERM-induced genes like KRT-19 and NKG2E was not affected by this compound alone but was synergistically increased when combined with estradiol. escholarship.org These gene expression studies support the hypothesis that this compound reprograms ERα-mediated gene regulation. nih.govescholarship.org

Protein Analysis (Western Blot, Chromatin Immunoprecipitation)

Protein analysis techniques have provided deeper mechanistic insights into how this compound modulates cellular pathways. Western blot analyses were conducted to determine if the compound alters E2-activated signaling cascades. nih.govresearchgate.net In MCF-7 breast cancer cells, this compound was found to block the E2-induced activation of the MAPK pathway and the subsequent transcription of c-MYC, an important factor in cell proliferation. nih.govresearchgate.netresearchgate.net

Chromatin immunoprecipitation (ChIP) assays were used to directly measure the binding of ERα to gene promoters. nih.govresearchgate.net These experiments helped to confirm that the observed changes in gene expression were a direct result of altered ERα activity at the chromatin level. nih.govescholarship.org

Cell-Based Functional Assays (Proliferation, Flow Cytometry)

The functional consequences of this compound's molecular activities have been assessed using cell-based functional assays. In MCF-7 breast cancer cells, which are known to proliferate in response to estrogen, estradiol treatment expectedly increased cell numbers. nih.gov In contrast, this compound did not stimulate proliferation on its own and, more importantly, it blocked the proliferative effect of E2. nih.govresearchgate.net This antiproliferative effect aligns with its ability to prevent E2-induced activation of MAPK and c-MYC transcription. nih.govresearchgate.net

Flow cytometry has been employed to analyze the cell cycle, providing further details on how the compound affects cell proliferation. nih.govresearchgate.netescholarship.org These functional assays demonstrate that despite its synergistic effect on some ERα-regulated genes, this compound can have an antagonistic effect on estrogen-driven cell proliferation in breast cancer cells. nih.gov

| Assay Type | Cell Line | Key Findings | Reference |

|---|---|---|---|

| Reporter Gene Assay | U2OS-ERα | Synergistic activation of ERE-luciferase with Estradiol; No activation of PXR or CAR1. | nih.govescholarship.org |

| Microarray | U2OS-ERα | Identified 824 "reprogrammed genes" regulated only by the combination of 2',3,4-THC and Estradiol. | nih.gov |

| qRT-PCR | U2OS-ERα | Validated synergistic regulation of specific genes like KRT-19 and NKG2E. | escholarship.org |

| Western Blot | MCF-7 | Blocked Estradiol-induced activation of the MAPK pathway and c-MYC expression. | nih.govresearchgate.net |

| Chromatin Immunoprecipitation (ChIP) | U2OS-ERα | Confirmed altered ERα binding to gene promoters in the presence of the compound. | nih.govresearchgate.net |

| Cell Proliferation Assay | MCF-7 | Did not cause proliferation and blocked Estradiol-induced proliferation. | nih.govresearchgate.net |

| Flow Cytometry | MCF-7 | Analyzed cell cycle effects related to the inhibition of proliferation. | nih.govescholarship.org |

Ex Vivo Organ Perfusion Models

Ex vivo organ perfusion models serve as a bridge between in vitro assays and in vivo studies, allowing for the investigation of a compound's effects on an intact organ under controlled, physiological-like conditions. nih.govtno-pharma.com

Isolated Heart Models for Cardioprotective Evaluation

The cardioprotective potential of this compound has been evaluated in an ex vivo isolated rat heart model using the Langendorff perfusion method. csfarmacie.czprolekare.cz This model is particularly useful for assessing the direct effects of a substance on heart function during simulated ischemia/reperfusion injury, a condition that occurs during events like a heart attack. csfarmacie.cz

In these studies, rats were pre-treated with this compound before their hearts were isolated and subjected to a period of global ischemia followed by a period of reperfusion. csfarmacie.czprolekare.cz Key biomechanical parameters of heart function were monitored, including left ventricular pressure (LVP), left ventricular end-diastolic pressure (LVEDP), and contractility (+dP/dtmax). csfarmacie.cz

The results demonstrated a significant cardioprotective effect. csfarmacie.cz Hearts from animals pre-treated with the chalcone (B49325) showed a markedly better post-ischemic recovery compared to the placebo group. csfarmacie.czprolekare.cz Specifically, LVP and contractility (+dP/dtmax) recovered to near pre-ischemic levels, while the significant increase in LVEDP seen in the placebo group was diminished in the treated group. csfarmacie.cz These findings suggest that this compound has a direct cardioprotective potential against ischemia/reperfusion-induced injury. csfarmacie.czprolekare.cz

| Model | Parameter Measured | Result in Treated Group vs. Placebo | Reference |

|---|---|---|---|

| Isolated Rat Heart (Langendorff) | Left Ventricle Pressure (LVP) Recovery | Significantly higher recovery (101% vs. 42% of baseline). | csfarmacie.czprolekare.cz |

| Left Ventricle End-Diastolic Pressure (LVEDP) | Increase was significantly diminished (remained near baseline vs. sharp increase). | csfarmacie.cz | |

| Contractility (+dP/dtmax) Recovery | Significantly improved recovery (92% vs. 68% of baseline). | csfarmacie.cz |

In Vivo Murine Models for Disease Modulation

In vivo studies have demonstrated the potential of the chalcone scaffold in modulating autoimmune and inflammatory diseases, with significant research focusing on 2',2',4'-Trihydroxychalcone (TDC) in murine models.

Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used animal model for human multiple sclerosis, characterized by T-cell-mediated autoimmune inflammation against the central nervous system. areeo.ac.ir Research indicates that the administration of 2',2',4'-Trihydroxychalcone (TDC) effectively mitigated the development of EAE in mice. nih.govnih.gov The underlying mechanism is attributed to its ability to inhibit the differentiation of pro-inflammatory T helper 17 (Th17) cells. nih.gov TDC directly binds to the ligand-binding domain of the retinoid-related orphan receptor gamma t (RORγt), a critical transcription factor for Th17 cell differentiation. nih.govmdpi.com By inhibiting RORγt's transcriptional activity, TDC suppresses the Th17 inflammatory response, thus alleviating the pathological processes of EAE. nih.govnih.gov

Dextran Sulfate Sodium (DSS)-Induced Colitis

DSS-induced colitis serves as a common model for inflammatory bowel disease (IBD). pharmacologydiscoveryservices.com In this model, TDC treatment has been shown to significantly ameliorate disease severity. nih.gov Mice treated with TDC exhibited reduced weight loss and less colonic shortening compared to untreated controls. nih.gov Histological examination confirmed that TDC lessened colonic mucosal lesions. nih.gov The therapeutic effect is linked to a significant reduction in pro-inflammatory cytokines within the colon, including Interleukin-17 (IL-17), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α). mdpi.com Furthermore, TDC treatment inhibited the gene expression of several inflammatory mediators like IL-1β, IL-6, IL-22, and IL-23, while promoting the expression of the anti-inflammatory cytokine IL-10. mdpi.com This modulation helps to restore the balance between Th17 and regulatory T (Treg) cells, thereby improving colitis outcomes. nih.govmdpi.com

Table 1: Research Findings for 2',2',4'-Trihydroxychalcone in Autoimmune and Inflammatory Murine Models

| Model | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|

| Experimental Autoimmune Encephalomyelitis (EAE) | Effectively alleviated disease development. | Inhibits RORγt, suppressing Th17 cell differentiation and its pro-inflammatory activity. | nih.govnih.gov |

| Dextran Sulfate Sodium (DSS)-Induced Colitis | Greatly alleviated colitis symptoms, including weight loss and colonic shortening. | Inhibited the release of pro-inflammatory cytokines (IL-17, IFN-γ, TNF-α) and regulated the balance of Th17/Treg cells. | nih.govmdpi.com |

The antioxidant properties of chalcones make them promising candidates for diseases driven by oxidative stress. biosynth.com Research into a related compound, 2',3,4'-trihydroxychalcone , has provided evidence of its protective effects in a model of ischemia/reperfusion injury, a condition characterized by significant oxidative stress. csfarmacie.cz

In a study using a laboratory rat model of heart ischemia/reperfusion, pretreatment with 2',3,4'-trihydroxychalcone demonstrated a cardioprotective potential. csfarmacie.cz Ischemia and subsequent reperfusion are known to generate reactive oxygen species (ROS), leading to oxidative stress and severe tissue damage. csfarmacie.cz The administration of this chalcone prior to the ischemic event led to improved recovery of heart function during the reperfusion phase. Specifically, hearts from pretreated animals showed a diminished increase in left ventricular end-diastolic pressure (LVEDP) and a significantly better recovery of the maximum rate of pressure development (+dP/dtmax) compared to the placebo group. csfarmacie.cz These results suggest that 2',3,4'-trihydroxychalcone can protect cardiac tissue from the oxidative damage induced by ischemia/reperfusion. csfarmacie.cz

Table 2: Research Findings for 2',3,4'-Trihydroxychalcone in an Oxidative Stress-Induced Murine Model

| Model | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|

| Rat Heart Ischemia/Reperfusion | Pretreatment provided cardioprotective effects against injury. Improved recovery of LVEDP and +dP/dtmax. | Attributed to reducing the impact of free radical-related oxidative damage associated with ischemia/reperfusion. | csfarmacie.cz |

Analytical and Characterization Methodologies in 2 ,3,4 Trihydroxychalcone Research

Spectrophotometric Techniques for Quantitative Analysis

UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of compounds containing chromophores, such as chalcones. mheducation.com The characteristic 1,3-diaryl-2-propen-1-one scaffold of chalcones, featuring a conjugated system of aromatic rings and an α,β-unsaturated ketone, gives rise to distinct absorption bands in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. researchgate.net

The UV spectrum of chalcones typically displays two major absorption bands. Band I, which is attributed to the benzoyl moiety (A-ring and carbonyl group), generally appears in the range of 220–270 nm. researchgate.net Band II, resulting from the cinnamoyl moiety (B-ring and the propenone system), is observed at longer wavelengths, typically between 340–390 nm. researchgate.net The position and intensity of these bands can be influenced by the substitution pattern on the aromatic rings and the solvent used. For instance, the UV spectrum of the related 2,2′,4′-trihydroxychalcone shows characteristic absorption bands that indicate the integrity of the α,β-unsaturated bond. allenpress.com

The development of a quantitative spectrophotometric method for 2',3,4-Trihydroxychalcone would follow established protocols. mheducation.comnih.gov This involves:

Determination of Wavelength of Maximum Absorbance (λmax): Measuring the UV-Vis spectrum of a standard solution of this compound to identify the wavelength at which it absorbs light most strongly. This ensures maximum sensitivity for the analysis.

Preparation of a Calibration Curve: A series of standard solutions with known concentrations of the chalcone (B49325) are prepared, and their absorbance is measured at the predetermined λmax. mheducation.com A calibration graph is then plotted (absorbance versus concentration).

Analysis of Unknown Sample: The absorbance of the sample with an unknown concentration is measured under the same conditions, and its concentration is determined by interpolation from the calibration curve. mheducation.com

A general method for quantifying the total chalcone content in a sample has been developed using trans-chalcone as a standard, with an analytical wavelength determined to be 390 nm. nih.govresearchgate.net This method demonstrated good linearity, accuracy, and precision, with recoveries between 98% and 102%. nih.govresearchgate.net

Table 1: Typical UV-Vis Absorption Bands for Chalcones

| Band | Associated Moiety | Typical Wavelength Range (nm) |

|---|---|---|

| Band I | Benzoyl System (A-Ring-C=O) | 220-270 researchgate.net |

| Band II | Cinnamoyl System (B-Ring-C=C-C=O) | 340-390 researchgate.net |

This interactive table summarizes the characteristic absorption regions for the chalcone scaffold.

Mass Spectrometry Applications (e.g., MALDI-TOF MS for related chalcones)

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of chalcones through fragmentation analysis. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are frequently applied. researchgate.netresearchgate.net

For this compound, tandem mass spectrometry (MS/MS) provides detailed structural information. The precursor ion [M+H]⁺ has a measured mass-to-charge ratio (m/z) of 257.0808. nih.gov Its fragmentation yields several characteristic product ions that help confirm the structure.

Table 2: MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Collision Energy | Top Peak (m/z) | 2nd Highest Peak (m/z) | 3rd Highest Peak (m/z) |

|---|---|---|---|---|

| 257.0808 [M+H]⁺ | Not Specified | 239 | 131 | 242 |

This interactive table presents the key fragmentation peaks for this compound as sourced from the PubChem database. nih.gov

The fragmentation of chalcones often involves the cleavage of the A and B rings. For example, the MS/MS analysis of 2′,4′,4-trihydroxychalcone shows a molecular ion [M-H]⁻ at m/z 255, which fragments into ions at m/z 135 and m/z 119, corresponding to the separated A and B rings. researchgate.net

Furthermore, related chalcones have been used effectively in MALDI-TOF MS applications. Isoliquiritigenin (B1662430) (4,2',4'-trihydroxychalcone) has been demonstrated to be an outstanding matrix for the analysis of neutral oligosaccharides. researchgate.netnih.gov When used as a matrix, it allows for high sensitivity, better spectral quality, and greater salt tolerance compared to common matrices like 2,5-dihydroxybenzoic acid (DHB). nih.gov This highlights a unique application of chalcone structures within the field of mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical method for the unambiguous structural confirmation of organic molecules, including this compound. sathyabama.ac.in Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The structure of 2′,3′,4′-trihydroxychalcone has been verified using NMR analysis in research settings. nih.gov

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a chalcone, the ¹H NMR spectrum would characteristically show:

Signals in the aromatic region for the protons on the A and B rings.

Two doublets corresponding to the vinylic protons, H-α and H-β, of the enone system. The coupling constant (J value) between these protons is typically large (~15-16 Hz), which confirms the trans configuration of the double bond. scielo.br

¹³C NMR Spectroscopy: This provides information about the carbon skeleton of the molecule. Key signals include:

A signal for the carbonyl carbon (C=O) typically found far downfield (around 190 ppm). scielo.br

Signals for the olefinic carbons (C-α and C-β).

Multiple signals in the aromatic region, including those for carbons bearing hydroxyl groups, which are shifted downfield compared to unsubstituted carbons. allenpress.com

While a complete, published NMR dataset for this compound is not consolidated in a single source, data from closely related analogs like 2',4',3-Trihydroxychalcone provides insight into the expected chemical shifts. scielo.br

Table 3: Representative ¹H and ¹³C NMR Data for a Trihydroxychalcone Analog (2',4',3-Trihydroxychalcone)

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| A-Ring | ||

| C-1' | - | 114.7 |

| C-2' | - | 162.5 |

| C-3' | 6.28 (d, J=2.3 Hz) | 103.8 |

| C-4' | - | 166.4 |

| C-5' | 6.40 (dd, J=9.0, 2.3 Hz) | 109.1 |

| C-6' | 7.95 (d, J=9.0 Hz) | 133.3 |

| Bridge | ||

| C=O | - | 193.9 |

| C-α | 7.66 (d, J=15.4 Hz) | 121.2 |

| C-β | 7.75 (d, J=15.4 Hz) | 141.3 |

| B-Ring | ||

| C-1 | - | 123.1 |

| C-2 | - | 158.7 |

| C-3 | 7.12 (br s) | 117.0 |

| C-4 | 7.24 (t, J=7.6 Hz) | 132.9 |

| C-5 | 6.85 (t, J=7.6 Hz) | 120.8 |

| C-6 | 7.66 (dd, J=7.6, 1.7 Hz) | 130.0 |

This interactive table shows ¹H and ¹³C NMR data for 2',4',3-Trihydroxychalcone in CD₃OD, which serves as a reference for the expected signals for this compound. scielo.br

Emerging Research Frontiers and Future Directions for 2 ,3,4 Trihydroxychalcone

Identification of Novel Molecular Targets and Pathways

Recent research has begun to uncover the diverse molecular interactions of 2',3,4-Trihydroxychalcone, moving beyond its established antioxidant and anti-inflammatory properties. A significant area of investigation is its role as a modulator of estrogen receptor alpha (ERα). researchgate.net Studies have shown that this chalcone (B49325) can alter the activity of ERα in regulating gene expression and cellular proliferation without directly competing with estradiol (B170435) for binding to the receptor. researchgate.net This suggests a novel mechanism of action, distinct from traditional selective estrogen receptor modulators (SERMs). researchgate.net

In the context of cancer, particularly breast cancer, this compound has been observed to inhibit the proliferation of MCF-7 cells. researchgate.net This inhibitory effect is linked to its ability to block the estradiol-induced activation of the MAPK pathway and c-MYC transcription. researchgate.net Furthermore, microarray analyses have identified a unique set of genes that are regulated only when cells are treated with both this compound and estradiol, highlighting its role as a "reprogramming" compound for ERα activity. researchgate.netnih.gov

Beyond its effects on estrogen receptors, other chalcones have been found to interact with a variety of molecular targets, suggesting potential avenues for this compound research. These targets include enzymes like tyrosinase and protein tyrosine phosphatase 1B, as well as structural proteins like tubulin. nih.gov For instance, the related compound 2',4',6'-trihydroxychalcone has demonstrated potent tyrosinase inhibition. nih.gov Another related chalcone, 2,2′,4′-trihydroxychalcone, has been identified as an inhibitor of retinoid-related orphan receptor gamma t (RORγt), a key transcription factor in the differentiation of pro-inflammatory Th17 cells. mdpi.com

The following table summarizes some of the identified and potential molecular targets for trihydroxychalcones:

| Compound | Target/Pathway | Observed Effect | Reference |

| This compound | Estrogen Receptor α (ERα) | Modulates ERα activity and gene regulation | researchgate.netljmu.ac.uk |

| MAPK Pathway, c-MYC | Blocks E2-induced activation | researchgate.net | |

| 2',4',6'-Trihydroxychalcone | Tyrosinase | Competitive inhibition | nih.gov |

| 2,2′,4′-Trihydroxychalcone | RORγt | Inhibits transcriptional activation | mdpi.com |

| Isoliquiritigenin (B1662430) (2',4',4'-Trihydroxychalcone) | β-secretase (BACE1) | Moderate inhibitory activity | tandfonline.com |

| Topoisomerase | Inhibition of enzyme activity | mdpi.com |

Development of Structure-Guided Analogs with Improved Selectivity and Potency

The development of synthetic analogs of this compound is a promising strategy to enhance its therapeutic potential. By systematically modifying its chemical structure, researchers aim to improve properties such as target selectivity, potency, and bioavailability. nih.gov Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how specific functional groups and their positions on the chalcone scaffold influence biological activity.

For instance, SAR studies on various hydroxychalcones have revealed key determinants for their inhibitory activity against different enzymes. In the case of β-secretase (BACE1) inhibitors, the presence and position of hydroxyl groups on both the A- and B-rings are critical. tandfonline.com Specifically, hydroxyl groups at the 2, 2', and 4' positions appear to play a significant role in the inhibitory activity. tandfonline.com Studies on other chalcones have also highlighted the importance of the hydroxylation pattern for activities such as anti-inflammatory effects and topoisomerase inhibition. mdpi.commdpi.com For example, a 3,4-dihydroxy substitution pattern on the B-ring has been associated with high antioxidant activity. mdpi.com

The synthesis of this compound and its analogs is typically achieved through the Claisen-Schmidt condensation reaction, which involves the reaction of an appropriate acetophenone (B1666503) with a benzaldehyde (B42025) in the presence of a base. This synthetic versatility allows for the creation of a diverse library of analogs for screening and optimization.

The table below presents findings from SAR studies on related hydroxychalcones, which can guide the design of novel this compound analogs.

| Chalcone Derivative | Modification | Impact on Activity | Reference |

| Hydroxychalcones | Hydroxyl at position 2 of B-ring | Superior BACE1 inhibitory activity compared to 3- or 4-hydroxyl substitution | tandfonline.com |

| Hydroxychalcones | Two hydroxyls on B-ring | Better BACE1 inhibitory activity than one hydroxyl | tandfonline.com |

| Hydroxychalcones | Electron-donating substituents at position 2 of B-ring | Better BACE1 activity than electron-withdrawing groups | tandfonline.com |

| Chalcones | 3,4-dihydroxy substitution on ring B | High antioxidant activity | mdpi.com |

| Hydroxychalcones | Hydroxy group at the 4-position | Important for inhibiting ICAM-1 and VCAM-1 | mdpi.com |

Integration of Omics Data for Systems-Level Understanding

A systems biology approach, integrating various "omics" data, offers a comprehensive framework for understanding the multifaceted biological effects of this compound. nih.gov By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can move beyond a single-target perspective to a holistic view of the cellular and organismal responses to this compound. nih.govnih.gov

The integration of transcriptomics and metabolomics has already proven to be a powerful tool in plant biology for discovering novel bioactive metabolites and their biosynthetic pathways. oup.com For example, in the study of Medicago truncatula, this integrated approach led to the identification of hispidol, an aurone (B1235358) derived from the chalcone isoliquiritigenin, and elucidated the underlying enzymatic machinery. oup.com Such an approach could be applied to further investigate the metabolic fate and downstream effects of this compound in various biological systems.

Microarray analysis, a transcriptomic technique, has been instrumental in revealing the "reprogramming" effect of this compound on ERα-mediated gene expression. researchgate.netescholarship.org These studies identified hundreds of genes that were uniquely regulated by the combination of this compound and estradiol, a finding that would have been missed by more targeted analyses. researchgate.netnih.gov

Future research could leverage multi-omics platforms to build comprehensive models of how this compound interacts with cellular networks. frontiersin.org This could involve:

Transcriptomics to profile changes in gene expression in response to treatment.

Proteomics to identify changes in protein levels and post-translational modifications. nih.gov

Metabolomics to map the metabolic pathways affected by the compound.

By integrating these datasets, it will be possible to construct detailed interaction networks and pathways, providing a deeper understanding of the mechanisms of action of this compound and guiding the development of novel therapeutic strategies. nih.gov

Q & A

Q. What advanced ADMET profiling techniques are applicable to this compound during preclinical development?

- Methodological Answer : Use consensus tools (FAF-Drugs4, admetSAR 2.0) to predict hepatic clearance, plasma protein binding, and hERG inhibition. For analogous chalcones, in silico screening reveals moderate CYP450 interactions (e.g., CYP3A4 inhibition) and low acute toxicity risks (LD₅₀ >500 mg/kg) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.